2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone
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Overview
Description
2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone is a complex organic compound that features a benzothiadiazine ring system. This compound is part of a class of molecules known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .
Preparation Methods
The synthesis of 2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone involves multiple steps, typically starting with the formation of the benzothiadiazine ring. This can be achieved through the reaction of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro groups can be reduced to amines.
Scientific Research Applications
2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as a KATP channel activator or an AMPA receptor modulator, influencing various biological processes .
Comparison with Similar Compounds
Compared to other benzothiadiazine derivatives, 2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone stands out due to its unique combination of functional groups, which confer distinct biological activities. Similar compounds include other benzothiadiazine derivatives with varying substituents that affect their pharmacological profiles .
Properties
Molecular Formula |
C27H29N3O4S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[4-(2-benzyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazin-3-yl)phenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C27H29N3O4S/c31-26(29-17-7-2-8-18-29)20-34-23-15-13-22(14-16-23)27-28-24-11-5-6-12-25(24)35(32,33)30(27)19-21-9-3-1-4-10-21/h1,3-6,9-16,27-28H,2,7-8,17-20H2 |
InChI Key |
HEYGNGPYMGBJMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3CC5=CC=CC=C5 |
Origin of Product |
United States |
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